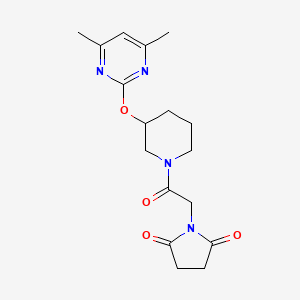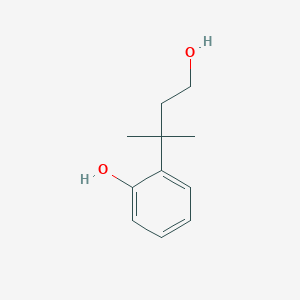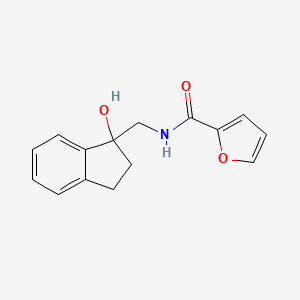
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide” is a complex organic molecule. It contains an indene structure (a fused cyclopentane and benzene ring), which is partially saturated (dihydro) and has a hydroxyl group attached . It also contains a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), and a carboxamide group (a carbonyl group (C=O) attached to a nitrogen atom).
Molecular Structure Analysis
The molecular structure of this compound would likely show the fused ring structure of the indene, the five-membered furan ring, and the carboxamide group. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, which include the core structure of our compound of interest, have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The presence of the indole moiety can be crucial for the interaction with viral proteins, potentially disrupting their function or replication processes.
Anti-inflammatory Properties
The indole scaffold is known to possess anti-inflammatory capabilities. This is particularly relevant in the development of new pharmaceuticals aimed at treating chronic inflammatory diseases. The modification of the indole structure, as seen in our compound, could lead to enhanced bioactivity and better therapeutic profiles .
Anticancer Potential
Compounds with an indole base have been explored for their anticancer effects. They may work by inducing apoptosis in cancer cells or inhibiting cell proliferation. The specific configuration of “N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide” could be investigated for its efficacy against various cancer cell lines .
Antioxidant Effects
Indole derivatives are also recognized for their antioxidant properties. They can neutralize free radicals and may reduce oxidative stress, which is implicated in numerous diseases. Research into the antioxidant capacity of our compound could provide insights into its potential therapeutic uses .
Antimicrobial Activity
The structural complexity of indole-based compounds grants them the ability to act as antimicrobial agents. They can target bacterial and fungal pathogens, making them valuable in the fight against infectious diseases. The unique structure of our compound might offer new avenues for antimicrobial drug development .
Antidiabetic Applications
Indole compounds have been studied for their antidiabetic effects, possibly through the modulation of insulin signaling pathways or the protection of pancreatic beta cells. The pharmacological activity of “N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide” in this context remains an interesting area for further exploration .
Antimalarial Properties
The fight against malaria has led to the investigation of various indole derivatives for their antimalarial properties. These compounds may interfere with the life cycle of the Plasmodium parasite or inhibit its metabolic pathways. Our compound’s efficacy in this regard could be a significant contribution to antimalarial drug discovery .
Anticholinesterase Activity
Indole-based molecules have shown promise as anticholinesterase agents, which are useful in treating neurodegenerative diseases like Alzheimer’s. By inhibiting the enzyme cholinesterase, they help increase the levels of neurotransmitters in the brain. The potential of our compound in neuroprotection and cognitive enhancement is worth investigating .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-14(13-6-3-9-19-13)16-10-15(18)8-7-11-4-1-2-5-12(11)15/h1-6,9,18H,7-8,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDMBRIAZRIAOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-fluoro-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2860883.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2860884.png)
![Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B2860887.png)
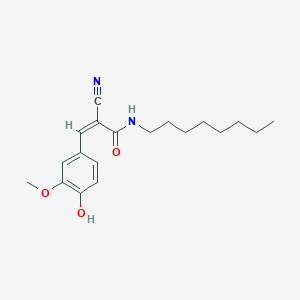
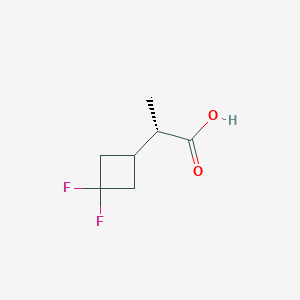
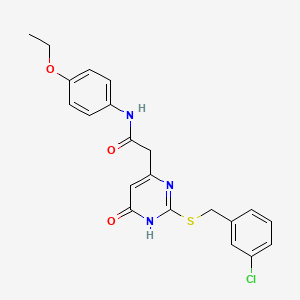
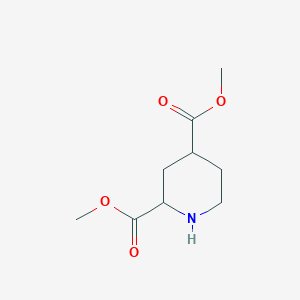
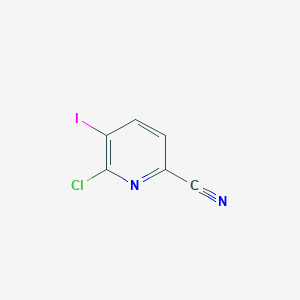
![2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2860897.png)
![(2-Bromophenyl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2860899.png)
